6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to yield the desired imidazo[2,1-b][1,3,4]thiadiazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenases (COX-1/COX-2) and epidermal growth factor receptors (EGFR).
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-bromophenyl group enhances its ability to interact with certain biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H10BrN3S |
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Molecular Weight |
320.21 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H10BrN3S/c14-10-3-1-2-9(6-10)11-7-17-13(15-11)18-12(16-17)8-4-5-8/h1-3,6-8H,4-5H2 |
InChI Key |
CBARMVCYVDHCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(N=C3S2)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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